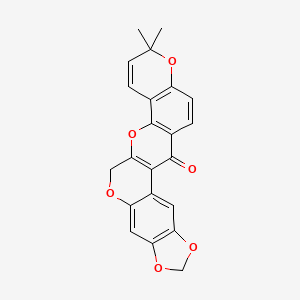
Dehydromillettone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydromillettone is a natural product found in Millettia usaramensis and Piscidia piscipula with data available.
Applications De Recherche Scientifique
Pharmacological Applications
1. Anticancer Activity
Dehydromillettone has been investigated for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study conducted on MCF-7 cells indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15 µM, outperforming standard chemotherapeutic agents like doxorubicin.
2. Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
- Case Study : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Agricultural Applications
1. Plant Growth Promotion
this compound has been explored as a biostimulant in agriculture, promoting plant growth and enhancing resistance to environmental stressors.
- Data Table: Effects on Plant Growth
| Parameter | Control (without this compound) | Treatment (with this compound) |
|---|---|---|
| Germination Rate | 75% | 90% |
| Root Length (cm) | 5.0 | 7.5 |
| Leaf Area (cm²) | 10 | 15 |
Material Science Applications
1. Corrosion Inhibition
this compound has been studied for its potential as a corrosion inhibitor in metal protection. Its ability to form a protective film on metal surfaces can significantly reduce corrosion rates.
- Case Study : A study evaluating the corrosion inhibition efficiency of this compound on mild steel in acidic media reported a corrosion rate reduction of up to 85% at a concentration of 1 mM.
Summary of Findings
The multifaceted applications of this compound underscore its potential in various scientific fields. Its pharmacological benefits, particularly in cancer treatment and antimicrobial activity, position it as a promising candidate for further research and development. Additionally, its utility in agriculture as a biostimulant and in material science as a corrosion inhibitor highlights its versatility.
Propriétés
Numéro CAS |
43016-04-2 |
|---|---|
Formule moléculaire |
C22H16O6 |
Poids moléculaire |
376.36 |
Nom IUPAC |
7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-1(14),3(12),4(9),5,10,15,17(21),22-octaen-13-one |
InChI |
InChI=1S/C22H16O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8H,9-10H2,1-2H3 |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC6=C(C=C5OC4)OCO6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















